molecular formula C6H10O2S B1280510 2-(Allylthio)propanoic acid CAS No. 54680-83-0

2-(Allylthio)propanoic acid

Cat. No. B1280510
CAS RN: 54680-83-0
M. Wt: 146.21 g/mol
InChI Key: ZDJCWQSKOWVJHU-UHFFFAOYSA-N
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Description

2-(Allylthio)propanoic acid is a compound that can be related to various sulfur-containing organic compounds. While the specific compound is not directly studied in the provided papers, the related compounds and reactions can give insights into its chemical behavior. For instance, the synthesis of related thio compounds, such as those derived from cysteine and fumaric acid, suggests that 2-(Allylthio)propanoic acid could potentially be synthesized through similar reactions involving sulfur-containing amino acids and unsaturated carboxylic acids .

Synthesis Analysis

The synthesis of related sulfur-containing compounds involves the reaction of amino acids with carboxylic acids. In the case of 2-amino-3-(1,2-dicarboxyethylthio) propanoic acid, the reaction of L- and D-cysteine with fumaric acid was used to prepare four stereoisomers . This suggests that a similar approach could be used to synthesize 2-(Allylthio)propanoic acid, potentially by reacting an allyl-containing compound with a suitable sulfur donor in the presence of a catalyst or under specific reaction conditions.

Molecular Structure Analysis

The absolute configuration of the diastereoisomers of a related compound, 2-amino-3-(1,2-dicarboxyethylthio) propanoic acid, was determined by analyzing optical properties . This indicates that chiral centers are an important consideration in the molecular structure of sulfur-containing amino acid derivatives. For 2-(Allylthio)propanoic acid, similar stereochemical considerations would be relevant, especially if chiral centers are present in the molecule.

Chemical Reactions Analysis

The related compounds undergo various chemical reactions. For example, 2,3-dimercapto-1-propanol derivatives can be alkylated to form bis(alkylthio) compounds and further rearranged under acidic conditions to produce tris(alkylthio) compounds and disulfides . This demonstrates the reactivity of sulfur atoms in such molecules, which could be extrapolated to the behavior of 2-(Allylthio)propanoic acid in undergoing alkylation and rearrangement reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2-(Allylthio)propanoic acid can be inferred from volumetric studies. For instance, the excess molar volumes and thermal expansion coefficients for binary mixtures of allyl alcohol with other compounds were determined, indicating the influence of temperature and composition on these properties . Although 2-(Allylthio)propanoic acid was not specifically studied, the behavior of allyl alcohol in mixtures suggests that the physical properties of 2-(Allylthio)propanoic acid would also be sensitive to temperature and its molecular interactions with other substances.

Scientific Research Applications

Antibacterial Properties

A study discovered a dipeptide in garlic, with a structure related to 2-(Allylthio)propanoic acid, exhibiting antibacterial activity against antibiotic-resistant Staphylococcus aureus strains (Zhou et al., 2014).

Synthesis Methods

3-(Aminothiocarbonylthio)propanoic acids, intermediates in the synthesis of biologically active compounds, can be synthesized using a modified dithiocarbamate method, providing insights into chemical processing and synthesis strategies (Orlinskii, 1996).

Enantioselective Synthesis

A study on the enantioselective synthesis of α-aryl propanoic acids, using palladium-catalyzed asymmetric allylic substitution, reveals the potential for precise chemical synthesis and pharmaceutical applications (Acemoglu & Williams, 2003).

Anticancer Potential

Derivatives of 2-(Allylthio)propanoic acid were investigated for their potential as novel cancer chemopreventive agents. These derivatives showed promise in inhibiting the depolarization of NMDA on spinal motor neurons, suggesting a potential role in cancer therapy (Saad & Moustafa, 2011).

Industrial Applications

Propanoic acid, which is structurally related to 2-(Allylthio)propanoic acid, is used in various industries, such as food additives, feed additives, pesticides, and medicine. This highlights the broad industrial relevance of such compounds (Yi-le, 2003).

Safety And Hazards

The safety data sheet for a similar compound indicates that it can be harmful if swallowed, in contact with skin, or if inhaled . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

2-prop-2-enylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-3-4-9-5(2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJCWQSKOWVJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505006
Record name 2-[(Prop-2-en-1-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allylthio)propanoic acid

CAS RN

54680-83-0
Record name 2-[(Prop-2-en-1-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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